

what is the mechanism of action of CRT0105950

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CRT0105950	
Cat. No.:	B606816	Get Quote

An In-depth Technical Guide to the Mechanism of Action of CRT0105950

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

CRT0105950 is a potent, small-molecule inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2)[1][2]. These kinases are crucial regulators of cytoskeletal dynamics, and their inhibition by **CRT0105950** leads to significant anti-proliferative and anti-invasive effects in cancer cells[1] [3][4]. The primary mechanism involves the disruption of both actin and microtubule networks through the modulation of key downstream effector proteins[1][5].

The LIM kinase family, consisting of LIMK1 and LIMK2, plays a pivotal role in actin filament dynamics by phosphorylating and thereby inactivating members of the actin-depolymerizing factor (ADF)/cofilin family[6][7]. By inhibiting LIMK1 and LIMK2, **CRT0105950** prevents the phosphorylation of cofilin. This leads to an increase in active, dephosphorylated cofilin, which promotes the disassembly of actin filaments[2][3].

Furthermore, inhibition of LIMK by **CRT0105950** has been shown to increase the acetylation of α -tubulin, a post-translational modification associated with microtubule stabilization[1]. This alteration of microtubule dynamics, combined with the disruption of the actin cytoskeleton, contributes to the observed cytotoxic and anti-migratory effects of the compound in tumor cells[1][4][5].

Quantitative Data



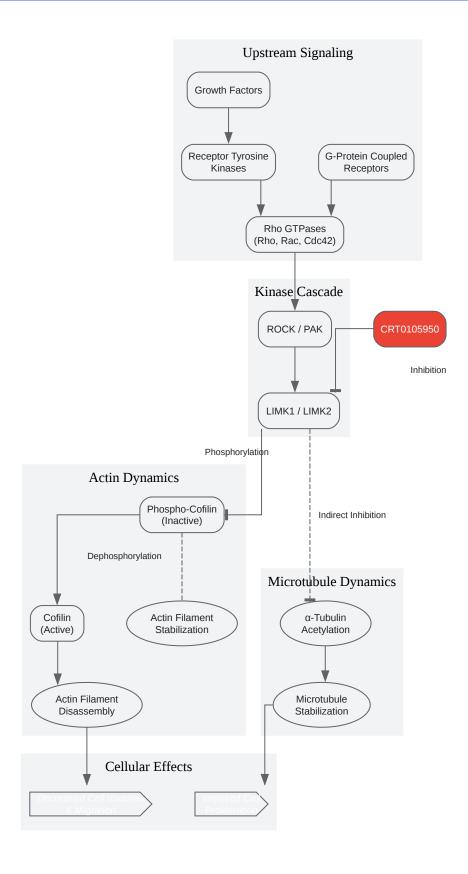
The inhibitory potency of **CRT0105950** against its primary targets has been quantified through in vitro kinase assays.

Target	IC50 (nM)	Reference
LIMK1	0.3	[1][2]
LIMK2	1	[1][2]

Signaling Pathway

The signaling cascade leading to LIMK activation and its subsequent downstream effects, which are inhibited by **CRT0105950**, is a critical pathway in cancer cell motility and proliferation. Upstream signals, often initiated by receptor tyrosine kinases or G-protein coupled receptors, activate Rho family GTPases such as Rho, Rac, and Cdc42. These small GTPases then activate their respective downstream effectors, Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2[7][8]. Activated LIMK then phosphorylates cofilin, leading to actin filament stabilization and cell migration. **CRT0105950** acts as a direct inhibitor of LIMK1 and LIMK2, thereby blocking this entire downstream cascade.





Click to download full resolution via product page

Caption: Signaling pathway inhibited by CRT0105950.



Experimental Protocols

The mechanism of action of **CRT0105950** has been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the direct inhibitory effect of **CRT0105950** on the enzymatic activity of LIMK1 and LIMK2.

- Reagents and Materials:
 - Recombinant human LIMK1 and LIMK2 enzymes
 - Cofilin substrate peptide
 - ATP (Adenosine triphosphate)
 - Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
 - CRT0105950 stock solution (in DMSO)
 - Kinase-Glo® Luminescent Kinase Assay kit (or similar)
 - 384-well plates
- Procedure:
 - 1. Prepare serial dilutions of CRT0105950 in assay buffer.
 - 2. Add the LIMK enzyme to the wells of a 384-well plate.
 - 3. Add the **CRT0105950** dilutions to the wells containing the enzyme and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
 - 4. Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.
 - 5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.



- 6. Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
- 7. Plot the percentage of kinase inhibition against the logarithm of the **CRT0105950** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for Phospho-Cofilin

This experiment validates the cellular activity of **CRT0105950** by measuring the phosphorylation status of its downstream target, cofilin.

- Reagents and Materials:
 - Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
 - Cell culture medium and supplements
 - CRT0105950
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - BCA protein assay kit
 - SDS-PAGE gels
 - PVDF membrane
 - Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH (loading control)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
- Procedure:
 - 1. Seed cancer cells in 6-well plates and allow them to adhere overnight.



- 2. Treat the cells with increasing concentrations of **CRT0105950** for a specified duration (e.g., 24 hours).
- 3. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- 4. Determine the protein concentration of the lysates using a BCA assay.
- 5. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- 6. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- 7. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- 8. Incubate the membrane with primary antibodies against phospho-cofilin, total cofilin, and a loading control overnight at 4°C.
- 9. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- 10. Detect the protein bands using a chemiluminescent substrate and an imaging system.
- 11. Quantify the band intensities and normalize the phospho-cofilin levels to total cofilin and the loading control.

Matrigel Invasion Assay

This assay assesses the functional impact of **CRT0105950** on the invasive potential of cancer cells.

- Reagents and Materials:
 - Cancer cell line (e.g., MDA-MB-231)
 - Matrigel Basement Membrane Matrix
 - Transwell inserts (8 μm pore size) for 24-well plates
 - Serum-free cell culture medium

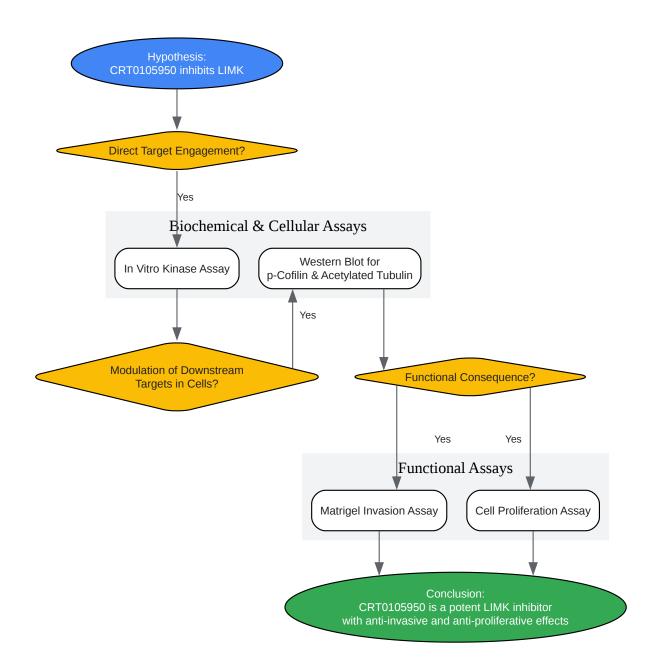


- Cell culture medium with a chemoattractant (e.g., 10% FBS)
- CRT0105950
- Cotton swabs
- Methanol (for fixing)
- Crystal violet stain
- Procedure:
 - 1. Thaw Matrigel on ice and dilute it with cold, serum-free medium.
 - 2. Coat the top of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 2 hours to allow for gelation.
 - 3. Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of **CRT0105950**.
 - 4. Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
 - 5. Add medium containing a chemoattractant to the lower chamber.
 - 6. Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).
 - 7. After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
 - 8. Fix the invading cells on the lower surface of the membrane with methanol.
 - 9. Stain the fixed cells with crystal violet.
- 10. Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each insert.
- 11. Compare the number of invading cells in the **CRT0105950**-treated groups to the vehicle control.



Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments to characterize the mechanism of action of **CRT0105950**.



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LIMK inhibitor CRT0105950 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. mdpi.com [mdpi.com]
- 5. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lim kinase Wikipedia [en.wikipedia.org]
- 8. A role for LIM kinase in cancer invasion PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the mechanism of action of CRT0105950].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b606816#what-is-the-mechanism-of-action-of-crt0105950]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com